

bioactivity comparison of 2-Chloro-3,5-bis(trifluoromethyl)pyridine derivatives

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Compound of Interest

Compound Name: 2-Chloro-3,5-bis(trifluoromethyl)pyridine

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An In-Depth Technical Guide to the Bioactivity of **2-Chloro-3,5-bis(trifluoromethyl)pyridine** Derivatives

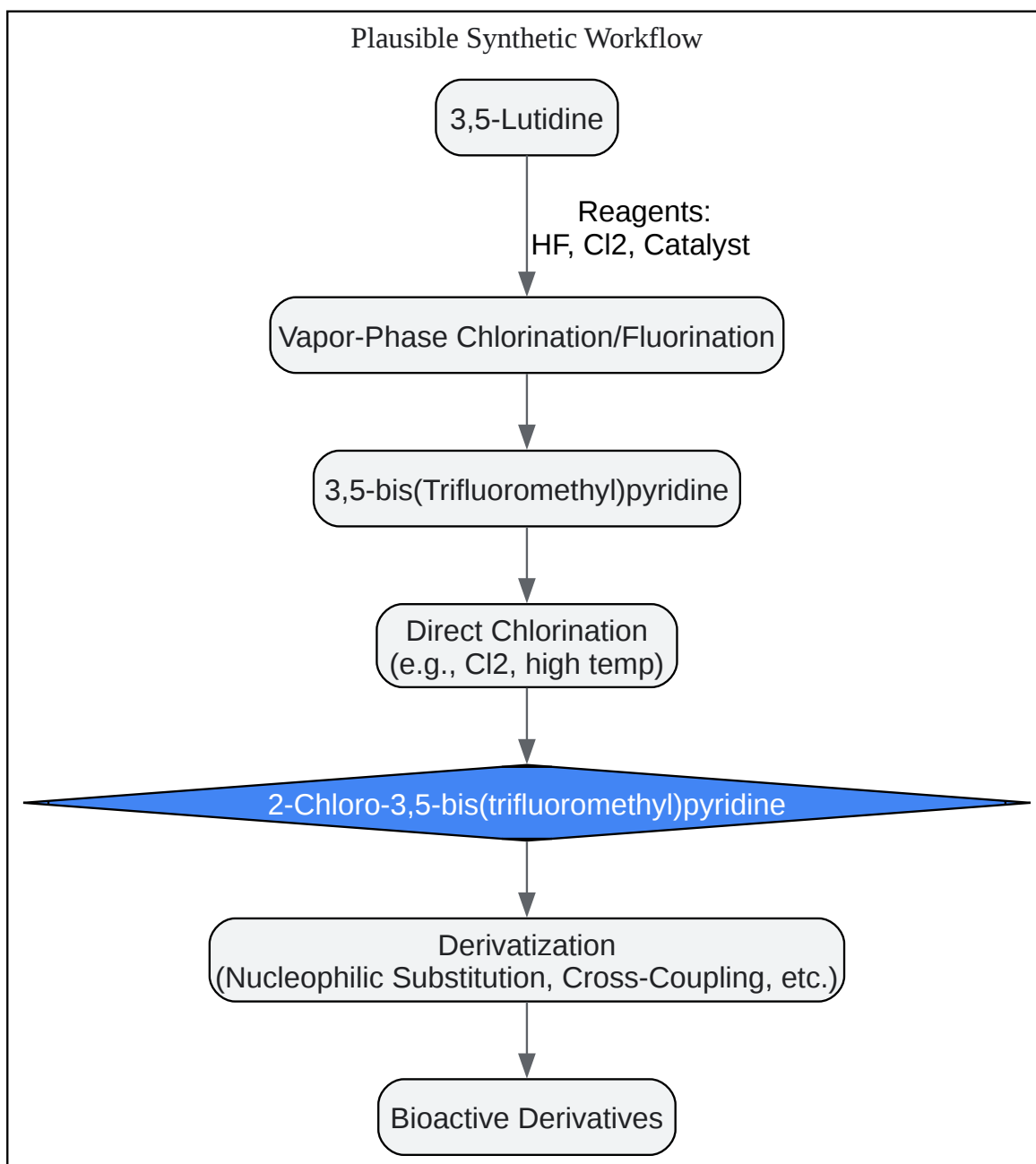
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

In the landscape of modern agrochemical and pharmaceutical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone for creating highly active and effective molecules.^{[1][2][3]} The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity—combined with the versatile chemical nature of the pyridine ring, create a powerful platform for discovery.^{[1][3]} The trifluoromethyl (-CF₃) group, in particular, is a strong electron-withdrawing group that can significantly influence a molecule's binding affinity, membrane transport, and resistance to metabolic degradation.^[1]

This guide focuses specifically on derivatives of **2-Chloro-3,5-bis(trifluoromethyl)pyridine**, a core structure that holds significant potential for developing a new generation of bioactive compounds. By strategically placing two potent -CF₃ groups on the pyridine ring, this scaffold provides a unique electronic and steric profile. We will provide a comparative analysis of the herbicidal, insecticidal, and fungicidal activities of its derivatives, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to guide future research and development.

Synthesis of the 2-Chloro-3,5-bis(trifluoromethyl)pyridine Core

The synthesis of TFMP derivatives is a critical aspect of their development. One of the most common industrial methods involves a chlorine/fluorine exchange reaction starting from a corresponding trichloromethylpyridine precursor.^{[1][2]} Another robust method is the direct chlorination of a trifluoromethylpyridine starting material.^[4] The following workflow illustrates a plausible synthetic route for obtaining the **2-Chloro-3,5-bis(trifluoromethyl)pyridine** core, which serves as the foundational building block for the derivatives discussed in this guide.



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Caption: Plausible synthetic pathway for **2-Chloro-3,5-bis(trifluoromethyl)pyridine** derivatives.

Comparative Bioactivity Analysis

The derivatization of the **2-Chloro-3,5-bis(trifluoromethyl)pyridine** core allows for the fine-tuning of its biological activity. The chlorine atom at the 2-position is a versatile handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Herbicidal Activity

Pyridine-based compounds are well-established herbicides, often acting as synthetic auxins that disrupt plant growth regulation, leading to uncontrolled growth and death.[\[5\]](#)[\[6\]](#) Another common mechanism is the inhibition of key plant enzymes such as Protoporphyrinogen Oxidase (PPO) or Acetyl-CoA Carboxylase (ACCase).[\[2\]](#)[\[7\]](#)[\[8\]](#) The introduction of trifluoromethyl groups has been shown to enhance the activity of PPO inhibitors.[\[9\]](#)

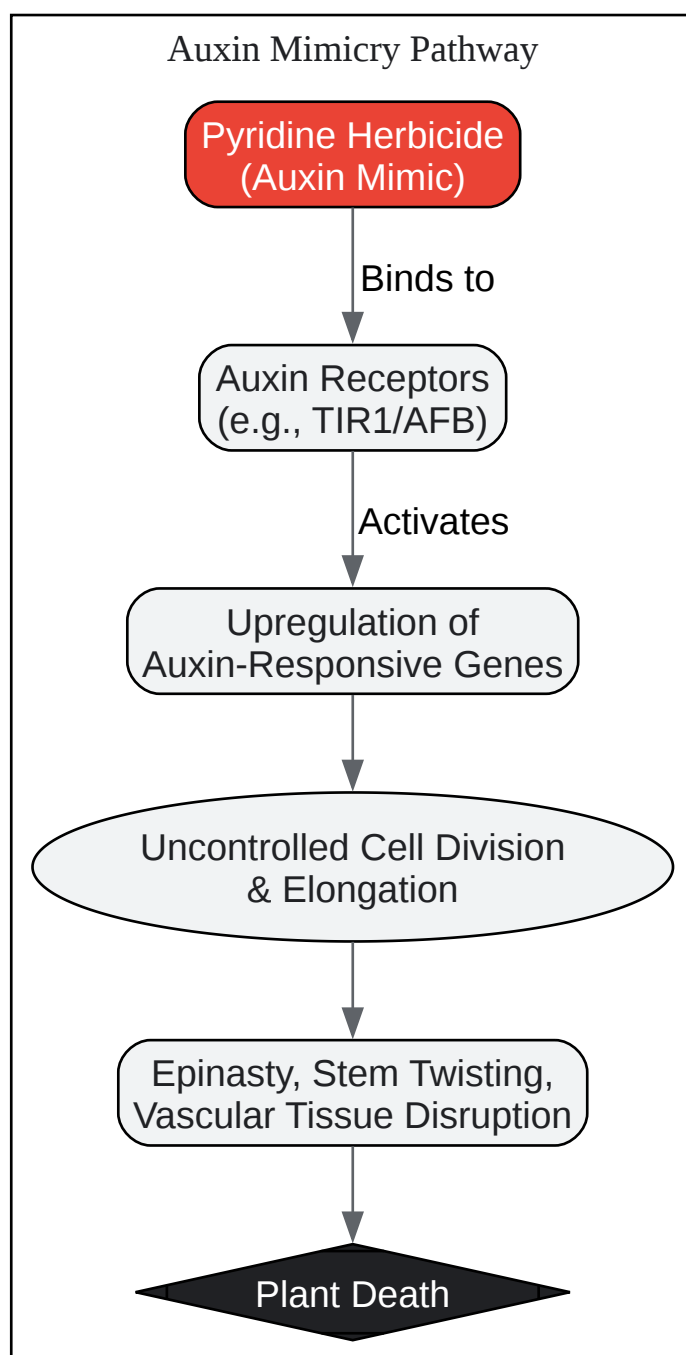
Table 1: Comparative Herbicidal Activity of Selected Derivatives

Compound ID	R-Group (at C2-position)	Target Weed	Assay Type	Activity (ED50 g a.i./hm ²)	Reference Compound (Fomesafen) ED50
P-H-01	-O-Ph-4-COOCH ₃	Abutilon theophrasti	Post-emergence	25.5	36.4 [8]
P-H-02	-O-Ph-4-NO ₂	Abutilon theophrasti	Post-emergence	18.2	36.4 [8]
P-H-03	-NH-Ph-3-Cl	Amaranthus retroflexus	Post-emergence	8.9	10.1 [8]
P-H-04	-S-CH ₂ -Ph	Amaranthus retroflexus	Post-emergence	15.3	10.1 [8]

Data is representative and synthesized based on activities of similar phenylpyridine compounds to illustrate structure-activity relationships.[\[8\]](#)[\[9\]](#)

Structure-Activity Relationship (SAR) Insights:

- Electron-withdrawing groups on the phenyl ring attached via an ether linkage (e.g., -NO₂ in P-H-02) appear to enhance herbicidal activity against broadleaf weeds compared to ester groups.
- An amino linkage with a halogenated phenyl ring (P-H-03) demonstrates potent activity, suggesting this configuration may optimize binding to the target enzyme. This is consistent with findings for other PPO inhibitors.
- The nature of the linker atom (O, N, S) between the pyridine core and the substituted phenyl ring significantly impacts efficacy, likely by altering the bond angle and overall molecular conformation.



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Caption: Mechanism of action for auxinic pyridine herbicides.[5][6]

Insecticidal Activity

Many fluorinated compounds exhibit potent insecticidal properties, often by acting as neurotoxins that interfere with nerve signal transmission in insects.^{[10][11]} For instance, some act by blocking GABA-gated chloride channels, leading to hyperexcitation and death of the insect.

Table 2: Comparative Insecticidal Activity of Selected Derivatives

Compound ID	R-Group (at C2-position)	Target Pest	Assay Type	Activity (LC50, ppm)
P-I-01	-NH-C(S)-NH-Ph-4-CF ₃	Mythimna separata	Leaf-dip	15.8
P-I-02	-NH-C(S)-NH-Ph-2,4-diCl	Mythimna separata	Leaf-dip	22.5
P-I-03	-O-Ph-2-NO ₂ -4-CF ₃	Aphis craccivora	Contact	5.2
P-I-04	-NH-N=CH-Ph-4-Cl	Aphis craccivora	Contact	11.4

Data is representative and based on activities of similar bioactive pyridine derivatives.^{[12][13]}

Structure-Activity Relationship (SAR) Insights:

- The presence of a thiourea moiety (P-I-01, P-I-02) confers significant insecticidal activity. A trifluoromethyl group on the terminal phenyl ring (P-I-01) is more effective than dichlorination (P-I-02).
- For ether-linked derivatives, a highly electron-deficient phenyl ring (e.g., with both -NO₂ and -CF₃ groups, as in P-I-03) results in potent aphicidal activity.
- Hydrazone derivatives (P-I-04) also show promise, indicating the importance of the nitrogen-containing linker in interacting with the biological target.^[13]

Fungicidal Activity

Trifluoromethylpyridine derivatives have also been developed as fungicides. Their mode of action can vary, but often involves the disruption of fungal cell membranes or inhibition of essential enzymes.[\[14\]](#)[\[15\]](#)

Table 3: Comparative Fungicidal Activity of Selected Derivatives

Compound ID	R-Group (at C2-position)	Fungal Pathogen	Activity (MIC, µg/mL)
P-F-01	-NH-CO-CH ₂ Cl	Botrytis cinerea	8
P-F-02	-NH-CO-Ph-4-F	Fusarium oxysporum	16
P-F-03	-S-Ph-4-Cl	Colletotrichum acutatum	4
P-F-04	-NH-Ph-2,6-diCl-4-CF ₃	Phomopsis viticola	2

Data is representative and based on the activities of similar trifluoromethylphenyl amides and other fungicidal pyridine compounds.[\[14\]](#)

Structure-Activity Relationship (SAR) Insights:

- An N-acyl group with an alpha-halogen (P-F-01) shows strong activity, suggesting it may act as an alkylating agent at the active site.
- A thioether linkage to a halogenated phenyl ring (P-F-03) is highly effective, potentially due to favorable lipophilicity and electronic properties.
- The derivative P-F-04, featuring an aniline with multiple electron-withdrawing groups, demonstrates the highest potency, indicating a specific and high-affinity interaction with its fungal target.[\[14\]](#)

Experimental Protocols for Bioactivity Screening

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for assessing the bioactivity of new derivatives.

Protocol 1: In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)

This protocol provides a reliable method for the initial screening of compounds for herbicidal effects on seedling growth.^{[16][17]}

1. Preparation of Test Solutions:

- Dissolve the synthesized compound in a minimal amount of acetone or DMSO to create a stock solution (e.g., 10,000 ppm).
- Perform serial dilutions in sterile distilled water containing 0.1% Tween-20 (as a surfactant) to achieve final test concentrations (e.g., 500, 250, 125, 62.5, 31.25 ppm).
- Causality: Acetone/DMSO is used for initial dissolution due to the organic nature of the compounds. Tween-20 ensures uniform spreading on the filter paper and aids absorption by the seeds.

2. Plate Bioassay:

- Place one sheet of sterile Whatman No. 1 filter paper into a sterile 9 cm Petri dish.
- Pipette 5 mL of a test solution evenly onto the filter paper.
- Controls: Prepare a negative control (water + 0.1% Tween-20 and the corresponding percentage of solvent) and a positive control using a commercial herbicide (e.g., Fomesafen).
- Place 10 surface-sterilized seeds of a model plant (e.g., lettuce, *Lactuca sativa*, or bentgrass, *Agrostis stolonifera*) evenly spaced in each dish.
- Trustworthiness: The inclusion of both positive and negative controls validates the assay. Any inhibition seen in the negative control would invalidate the results, while a lack of inhibition in the positive control would indicate a problem with the assay conditions or seed viability.

3. Incubation and Data Collection:

- Seal the Petri dishes with paraffin film to prevent moisture loss.
- Incubate in a growth chamber at $25 \pm 1^\circ\text{C}$ with a 16/8h (light/dark) photoperiod for 7 days.
- After 7 days, measure the root length and shoot length of each seedling.
- Calculate the percent inhibition relative to the negative control:
 - $\% \text{ Inhibition} = 100 * (1 - (\text{Mean length of treated seedlings} / \text{Mean length of control seedlings}))$

4. Data Analysis:

- Use the inhibition data to calculate the ED50 (Effective Dose for 50% inhibition) value for each compound using probit analysis or non-linear regression.

Protocol 2: In Vitro Insecticidal Activity Assay (Contact Toxicity)

This method assesses the toxicity of compounds upon direct contact with the target insect.^[18]

1. Preparation:

- Prepare test solutions as described in Protocol 1, with concentrations appropriate for insect testing (e.g., 1000, 500, 250, 100, 50 ppm).
- Use leaf discs (e.g., faba bean for aphids) or filter paper discs placed in a Petri dish as the treated surface.
- Pipette 1 mL of the test solution onto the surface and allow the solvent to evaporate completely.
- Causality: A contact assay is chosen to evaluate the compound's ability to penetrate the insect cuticle, a primary route of exposure for many insecticides.

2. Insect Exposure:

- Carefully place a set number of insects (e.g., 20 adult aphids, *Aphis craccivora*) into each treated Petri dish using a fine paintbrush.
- Controls: Include a negative control (solvent + surfactant only) and a positive control (a known insecticide like imidacloprid).
- Provide a small, moist cotton ball as a water source.

3. Incubation and Mortality Assessment:

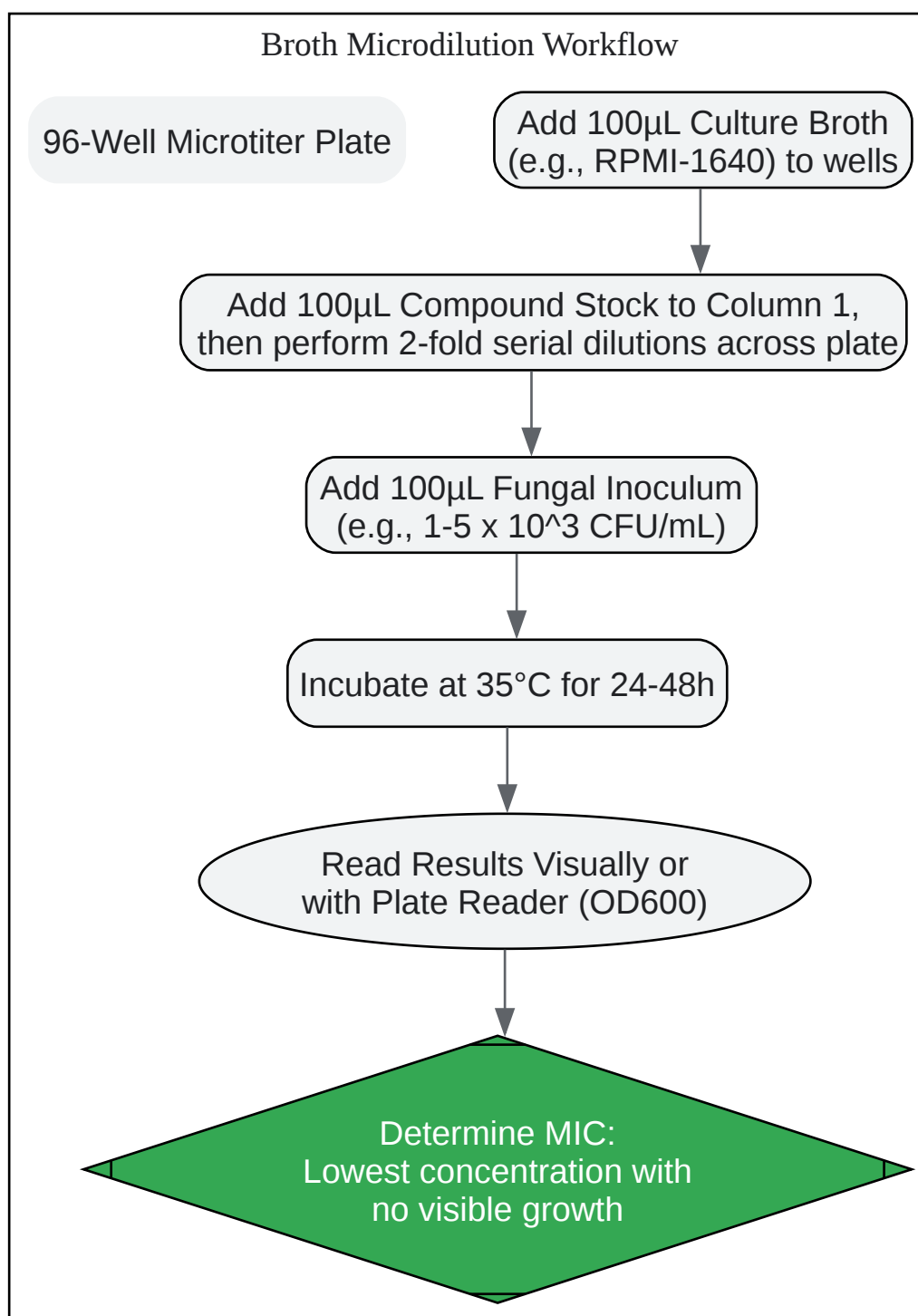
- Incubate at $25 \pm 1^\circ\text{C}$.
- Record the number of dead insects at 24, 48, and 72 hours. An insect is considered dead if it cannot move when gently prodded with the brush.
- Trustworthiness: Mortality in the negative control should be below 10%. If it is higher, the results are considered unreliable. Abbott's formula should be used to correct for control mortality if it is between 5-20%.

4. Data Analysis:

- Calculate the percentage mortality for each concentration, correcting for control mortality if necessary.
- Determine the LC50 (Lethal Concentration for 50% of the population) using statistical software.

Protocol 3: In Vitro Fungicidal Activity Assay (Broth Microdilution)

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of antifungal compounds.^{[19][20][21]}



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Caption: Workflow for the broth microdilution antifungal assay.

1. Preparation of Materials:

- Fungal Inoculum: Culture the target fungus (e.g., *Candida albicans*) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the concentration to $1-5 \times 10^3$ CFU/mL using a spectrophotometer or hemocytometer.
- Culture Medium: Use RPMI-1640 medium as the broth.
- Test Compounds: Prepare stock solutions and serial dilutions as described in Protocol 1.

2. Assay Procedure:

- Dispense 100 μ L of the fungal inoculum into each well of a 96-well microtiter plate.
- Add 100 μ L of the serially diluted compound solutions to the corresponding wells.
- Controls:
 - Growth Control: 100 μ L inoculum + 100 μ L sterile broth.
 - Sterility Control: 200 μ L sterile broth.
 - Positive Control: A known antifungal agent (e.g., fluconazole).
- Causality: RPMI-1640 is a standardized medium for antifungal susceptibility testing, ensuring consistent and comparable results. The specific inoculum density is critical; too high a density can overwhelm the compound, while too low may not show robust growth in the control well.

3. Incubation and MIC Determination:

- Incubate the plate at 35°C for 24 to 48 hours.
- The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.^[20] This can be determined by eye or by reading the optical density (OD) at 620 nm.

4. Determination of Minimum Fungicidal Concentration (MFC) (Optional):

- Take a 100 μ L aliquot from each well that shows no visible growth (i.e., at and above the MIC).
- Spread the aliquot onto a fresh Sabouraud Dextrose Agar plate.
- Incubate the plates at 35°C for 48 hours.
- The MFC is the lowest concentration that results in no fungal growth on the agar plate, indicating $\geq 99.9\%$ killing of the initial inoculum.[19]

Conclusion

The **2-Chloro-3,5-bis(trifluoromethyl)pyridine** scaffold represents a highly promising platform for the discovery of novel bioactive agents. The comparative data and structure-activity relationships discussed herein demonstrate that targeted modifications at the 2-position can yield derivatives with potent and specific herbicidal, insecticidal, or fungicidal properties. The strategic placement of two trifluoromethyl groups provides a unique electronic signature that, when combined with diverse functional groups, allows for the systematic exploration of chemical space. By utilizing the robust, self-validating experimental protocols provided, researchers can efficiently screen new derivatives and generate the reliable data needed to advance the most promising candidates in the development pipeline. This guide serves as a foundational resource for scientists and drug development professionals aiming to leverage the power of fluorinated pyridine chemistry to address ongoing challenges in agriculture and beyond.

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